An In-Depth Technical Guide to the Chemical Properties of 3,5-Diaminonitrobenzene
An In-Depth Technical Guide to the Chemical Properties of 3,5-Diaminonitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diaminonitrobenzene, a key nitroaromatic compound, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring two amino groups meta to a nitro group on a benzene ring, imparts distinct reactivity that is of significant interest in the fields of medicinal chemistry, materials science, and dye manufacturing. The electron-withdrawing nature of the nitro group, combined with the electron-donating and nucleophilic character of the amino groups, creates a molecule with a nuanced chemical personality, offering multiple avenues for synthetic transformations.
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,5-Diaminonitrobenzene. It includes a summary of its structural and physicochemical parameters, an analysis of its spectroscopic characteristics, and a discussion of its reactivity and applications, particularly as a foundational building block in the development of novel therapeutics.
Structural and Physicochemical Properties
The molecular structure of 3,5-Diaminonitrobenzene is fundamental to its chemical behavior. The arrangement of its functional groups dictates its polarity, reactivity, and intermolecular interactions.
Caption: Chemical Structure of 3,5-Diaminonitrobenzene.
Identification and General Properties
A summary of the key identifiers and general properties of 3,5-Diaminonitrobenzene is presented in Table 1.
| Property | Value |
| IUPAC Name | 5-Nitrobenzene-1,3-diamine |
| Synonyms | 1,3-Diamino-5-nitrobenzene, 5-Nitro-m-phenylenediamine |
| CAS Number | 5042-55-7 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Solid (form varies by purity) |
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility in different solvents and its potential for biological activity. The available data for 3,5-Diaminonitrobenzene are summarized in Table 2.
| Property | Value / Description | Reference Isomer (3,4-Diaminonitrobenzene) |
| Melting Point | Data not readily available | 197 - 202 °C[1] |
| Boiling Point | Data not readily available | - |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water[1] |
| pKa | Data not readily available | - |
| XLogP3 | 1.4 | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The following sections describe the expected spectroscopic signatures of 3,5-Diaminonitrobenzene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,5-Diaminonitrobenzene is predicted to be relatively simple due to the molecule's symmetry. The aromatic region would likely show two distinct signals corresponding to the protons on the benzene ring. The protons at the 2, 4, and 6 positions are chemically equivalent and would appear as one signal, while the proton at the 5 position would be a separate signal. The amino protons would likely appear as a broad singlet.
Expected Chemical Shifts (δ) in ppm:
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Aromatic Protons (H-2, H-4, H-6): Expected to be in the range of 6.0 - 7.0 ppm. The electron-donating amino groups would shift these protons upfield relative to benzene (7.34 ppm).
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Aromatic Proton (H-5): Expected to be further downfield, likely in the 7.0 - 7.5 ppm range, due to the deshielding effect of the adjacent nitro group.
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Amino Protons (-NH₂): A broad signal, typically in the range of 3.5 - 5.0 ppm, the exact position being dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the carbon environments within the molecule. Due to symmetry, four distinct signals are expected for the aromatic carbons.
Expected Chemical Shifts (δ) in ppm:
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Carbons attached to Amino Groups (C-1, C-3): Expected in the range of 140-150 ppm.
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Carbons ortho to the Nitro Group (C-4, C-6): Expected in the range of 110-120 ppm.
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Carbon attached to the Nitro Group (C-5): Expected to be the most downfield aromatic carbon, likely >150 ppm.
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Carbon at position 2: Expected in the range of 100-110 ppm.
FTIR Spectroscopy
The infrared spectrum of 3,5-Diaminonitrobenzene will show characteristic absorption bands for its functional groups.
Key Expected Absorption Bands (cm⁻¹):
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N-H Stretching (Amino groups): Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.
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N-O Stretching (Nitro group): Strong absorption bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
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C=C Stretching (Aromatic ring): Bands in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.
Chemical Reactivity and Synthesis
The reactivity of 3,5-Diaminonitrobenzene is dominated by its amino and nitro functionalities. The amino groups are nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution, but it can be readily reduced to an amino group.
Synthesis of 3,5-Diaminonitrobenzene
A common synthetic route to diaminonitrobenzenes involves the partial reduction of dinitro or trinitro precursors. For 3,5-Diaminonitrobenzene, a plausible synthesis involves the selective reduction of 1,3,5-trinitrobenzene.
Caption: Plausible synthetic workflow for 3,5-Diaminonitrobenzene.
Illustrative Experimental Protocol (Based on analogous reductions):
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Dissolution: 1,3,5-Trinitrobenzene is dissolved in a suitable solvent system, such as aqueous ethanol.
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Reagent Addition: A solution of a mild reducing agent, for example, sodium sulfide or ammonium sulfide, is added dropwise to the solution of the starting material at a controlled temperature. The stoichiometry of the reducing agent is critical to achieve selective reduction of two nitro groups.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup: Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 3,5-Diaminonitrobenzene.
Role in Drug Development
While 3,5-Diaminonitrobenzene is not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of various bioactive molecules. Nitroaromatic compounds are frequently employed as intermediates in medicinal chemistry due to the versatile reactivity of the nitro and amino groups.
The general workflow for utilizing a building block like 3,5-Diaminonitrobenzene in drug discovery is outlined below.
Caption: Logical workflow for the use of 3,5-Diaminonitrobenzene.
Application in Kinase Inhibitor Synthesis
Protein kinases are a significant class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors often involves the construction of heterocyclic scaffolds that can bind to the ATP-binding site of the kinase. Diaminoaromatic compounds are valuable precursors for the synthesis of such scaffolds, including benzimidazoles, quinoxalines, and other fused heterocyclic systems.
The amino groups of 3,5-Diaminonitrobenzene can be used to construct these heterocyclic cores, while the nitro group can be either retained as a key pharmacophoric feature or further transformed. For instance, the reduction of the nitro group to an amine provides a third point for diversification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential toxicity. It is recommended to handle 3,5-Diaminonitrobenzene in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Inhalation, ingestion, and skin contact should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Diaminonitrobenzene is a valuable chemical intermediate with a rich set of chemical properties that make it a versatile tool for synthetic chemists. Its unique substitution pattern of two amino groups and a nitro group on an aromatic ring allows for a wide range of chemical transformations. While there are gaps in the publicly available experimental data for some of its physicochemical properties, its structural features and reactivity patterns are well-understood within the context of aromatic chemistry. Its primary utility in the pharmaceutical industry is as a foundational building block for the synthesis of more complex molecules, including potent kinase inhibitors. A thorough understanding of its properties is essential for its effective and safe use in research and development.
